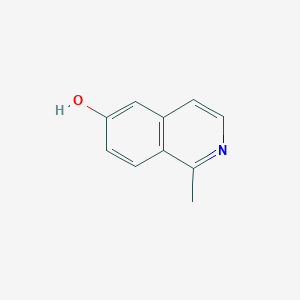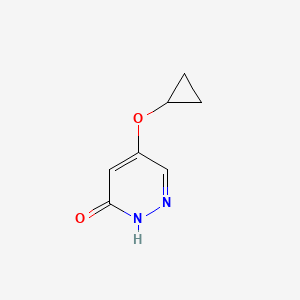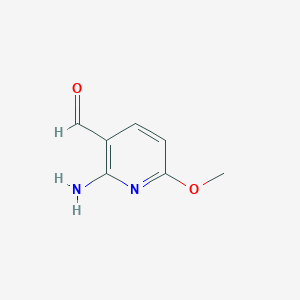
4-Chromanol, 3-amino-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chromanol, 3-amino-, (Z)- is a compound belonging to the class of chromanols, which are oxygen-containing heterocycles. This compound is characterized by the presence of an amino group at the third position and a chromanol core structure. Chromanols are known for their diverse biological activities and are often found in various medicinal and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chromanol, 3-amino-, (Z)- can be achieved through several methods. One common approach involves the cyclization of substituted 1,4-benzoquinones. For example, a visible light photoredox-catalyzed aldehyde olefin cyclization can be used to prepare chromanol derivatives in good yields . This method takes advantage of trialkylamines as electron donors and proton donors to activate the substrate via proton-coupled electron transfer.
Industrial Production Methods
Industrial production methods for 4-Chromanol, 3-amino-, (Z)- often involve the use of catalytic hydrogenation. For instance, 3-chlorochromone can be reacted with appropriate amines, followed by catalytic hydrogenation in acidic media over palladium on barium sulfate to yield 3-amino-4-hydroxychromans .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chromanol, 3-amino-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Catalytic hydrogenation can reduce the compound to form aminochromans.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on barium sulfate.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminochromans.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chromanol, 3-amino-, (Z)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Used in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-Chromanol, 3-amino-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it may interact with specific receptors to exert anti-inflammatory and neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-hydroxychroman: Similar structure with hydroxyl group at the fourth position.
3-Piperidino-4-hydroxychroman: Contains a piperidine ring instead of an amino group.
3-Morpholinochromone: Contains a morpholine ring instead of an amino group.
Uniqueness
4-Chromanol, 3-amino-, (Z)- is unique due to its specific configuration and the presence of an amino group at the third position, which imparts distinct chemical and biological properties compared to other chromanol derivatives.
Eigenschaften
CAS-Nummer |
33607-87-3 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(3S,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9+/m0/s1 |
InChI-Schlüssel |
HCUMBNVFLOJFSA-IONNQARKSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C2O1)O)N |
Kanonische SMILES |
C1C(C(C2=CC=CC=C2O1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)



![9-Oxa-1,3,5-triazaspiro[5.5]undecane](/img/structure/B11919766.png)



![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11919781.png)
![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)

![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)

![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)
